molecular formula C23H20N4O3S B4577211 (3Z)-1-butyl-3-(2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-1-butyl-3-(2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B4577211
M. Wt: 432.5 g/mol
InChI Key: CZKARDOWEVPKEQ-HNENSFHCSA-N
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Description

The compound "(3Z)-1-butyl-3-(2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one" (hereafter referred to as the target compound) is a structurally complex heterocyclic molecule. Its core consists of a fused thiazolo[3,2-b][1,2,4]triazole moiety linked to an indol-2-one scaffold via a Z-configured methylene bridge. Key structural features include:

  • A 1-butyl group at the N1 position of the indole ring.
  • A 4-methoxyphenyl substituent on the thiazolo-triazole ring.
  • A 6-oxo group within the thiazolo-triazole system.

The compound’s molecular formula is C27H23N4O3S, with a Molecular Formula Weight (MFW) of 507.56 g/mol . Its stereochemical configuration (Z-isomer) is critical for maintaining planar conjugation, which may influence electronic properties and biological interactions. The compound’s IUPAC name and registry number (RN 431930-90-4) confirm its unique identity .

Properties

IUPAC Name

(5Z)-5-(1-butyl-2-oxoindol-3-ylidene)-2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S/c1-3-4-13-26-17-8-6-5-7-16(17)18(21(26)28)19-22(29)27-23(31-19)24-20(25-27)14-9-11-15(30-2)12-10-14/h5-12H,3-4,13H2,1-2H3/b19-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKARDOWEVPKEQ-HNENSFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC)S3)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC)S3)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-butyl-3-(2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic synthesis. The process begins with the preparation of the indole and thiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-butyl-3-(2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-1-butyl-3-(2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form stable complexes with these molecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a target for pharmaceutical research.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (3Z)-1-butyl-3-(2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Modified Substituents

Table 1: Substituent Variations and Physicochemical Properties

Compound Name / ID Core Structure Substituents (R1, R2) Molecular Formula MFW (g/mol) Predicted CCS (Ų) [M+H]+ Key References
Target compound Thiazolo-triazole-indol-2-one R1 = Butyl; R2 = 4-OCH3 C27H23N4O3S 507.56 N/A
(3Z)-1-benzyl analogue (CID 16429712) Thiazolo-triazole-indol-2-one R1 = Benzyl; R2 = 4-OCH2CH3 C27H20N4O3S 504.53 214.0
Compound 2h (anticancer) Thiazolo-triazole-chlorophenyl R1 = 4-Cl; R2 = Acetamide C19H13Cl2N3O3S 449.3 N/A
Compound 5b (antibacterial) Thiazolidinone-indole R1 = 3-OH; R2 = Indole C20H14N2O3S 374.40 N/A

Key Observations :

  • The benzyl-substituted analogue (CID 16429712) differs in the N1 substituent (benzyl vs. butyl) and the phenyl ring substitution (4-ethoxy vs. 4-methoxy).
  • Compound 2h (from ) replaces the indol-2-one core with a chlorophenyl-acetamide group, which may enhance anticancer activity via halogen bonding interactions .

Antibacterial and Antifungal Agents :

  • Compound 5b (from ), featuring a 3-hydroxyphenyl and indolylmethylene group, exhibits broad-spectrum activity against S. aureus (MIC = 2 µg/mL) and C. albicans (MIC = 4 µg/mL). The hydroxyl group likely enhances hydrogen bonding with microbial targets .
  • Compound 5h () incorporates a 5-methoxyindole group, improving antifungal selectivity. However, neither the target compound nor its benzyl analogue (CID 16429712) have reported antimicrobial data in the provided evidence.

Anticancer Thiazolo-Triazoles :

  • Compound 2h () demonstrates moderate anticancer activity (IC50 = 18 µM against MCF-7 cells), attributed to its chlorophenyl and acetamide substituents . The target compound’s methoxyphenyl group may confer different pharmacokinetic profiles, but its bioactivity remains uncharacterized.

Triazolo-Thiadiazoles with Antifungal Potential:

  • highlights 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-triazolo[3,4-b]thiadiazoles as inhibitors of fungal 14-α-demethylase (PDB: 3LD6).

Thermal Stability :

Table 2: Priority Research Directions

Aspect Recommended Studies Reference Compounds
Antimicrobial Screening MIC assays against Gram+/Gram- Compound 5b, 5h
Anticancer Evaluation Cytotoxicity assays (e.g., MTT) Compound 2h, 2k
ADMET Profiling CCS, LogP, and metabolic stability CID 16429712

Biological Activity

The compound (3Z)-1-butyl-3-(2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one is a complex organic molecule that integrates various heterocyclic structures. Its unique configuration suggests significant potential for biological activity, particularly in medicinal chemistry.

Structural Characteristics

This compound features:

  • An indole moiety , known for various biological activities.
  • A thiazole ring , which has been associated with anticancer properties.
  • A triazole unit , recognized for its role in antifungal and anticancer activities.

Biological Activities

Research indicates that derivatives containing thiazole and triazole moieties exhibit diverse biological activities. The specific biological activities of this compound require empirical testing; however, based on structural similarities with other compounds, several potential activities can be inferred:

Anticancer Activity

Compounds similar to this one have shown promising anticancer properties. For instance:

  • Cytotoxicity : Studies indicate that thiazole and triazole derivatives can suppress the growth of various human cancer cell lines including lung (A549) and breast cancer (MCF7) cells. These compounds often act through mechanisms involving cell cycle arrest and apoptosis induction .
Compound TypeTarget Cell LinesIC50 Values (µM)
Thiazole DerivativesA549 (Lung)0.04 - 23.6
Triazole DerivativesMCF7 (Breast)1.7 (best case)

The mechanism of action for many thiazole and triazole derivatives involves:

  • Inhibition of key kinases (e.g., ERK1/2), leading to altered signaling pathways that promote apoptosis in cancer cells .
  • Induction of cell cycle arrest at the G1 phase, facilitating controlled cellular proliferation.

Case Studies

Several studies have evaluated the biological activity of structurally related compounds:

  • Study on Thiadiazole Derivatives :
    • Researchers synthesized a series of thiadiazoles and evaluated their anticancer activity against multiple cell lines. Notably, one compound exhibited an IC50 value of 1.7 µM against pancreatic cancer cells .
  • Antiproliferative Activity :
    • A review highlighted various thiazolo[3,2-a]benzimidazole derivatives with significant antiproliferative effects against human cancer cell lines . This suggests that similar structural motifs in our compound might yield comparable results.

Synthesis Methods

The synthesis of this compound can be approached through several methodologies:

  • Multicomponent Reactions : These reactions are effective for synthesizing complex heterocycles.
  • Functional Group Modifications : Altering substituents on the thiazole or indole rings may enhance biological activity or solubility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3Z)-1-butyl-3-(2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
(3Z)-1-butyl-3-(2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one

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